molecular formula C15H16N2O3 B2911328 Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate CAS No. 1797807-10-3

Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate

Cat. No.: B2911328
CAS No.: 1797807-10-3
M. Wt: 272.304
InChI Key: HMHVSSNKWAIGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring attached to a carboxylate), a carbamoyl group (a carbonyl group attached to an amine), and a cyanocyclopentyl group (a cyclopentane ring with a cyanide group attached). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoate group could be introduced through a reaction with methyl benzoate, while the carbamoyl group could be introduced through a reaction with an isocyanate . The cyanocyclopentyl group could be introduced through a reaction with a cyclopentyl halide and a cyanide ion .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoate group would contribute to the compound’s aromaticity, while the carbamoyl group would introduce polarity. The cyclopentyl ring would add some rigidity to the molecule .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid . The benzoate group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by the polar carbamoyl group and the nonpolar cyclopentyl and benzene rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate” would require appropriate safety precautions. The compound could be harmful if swallowed or if it comes into contact with the skin .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicine or materials science, as well as studying its reactivity and physical properties in more detail .

Properties

IUPAC Name

methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-14(19)12-6-4-11(5-7-12)13(18)17-15(10-16)8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHVSSNKWAIGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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